Reactive red 242
Description
Contextualization of Reactive Dyes within Industrial Chemistry and Environmental Science
Reactive dyes are characterized by the presence of reactive groups within their molecular structure, such as vinyl sulfone or monochlorotriazine, which enable them to chemically bond with functional groups on the fiber, typically hydroxyl groups in cellulose (B213188) fibers. mdpi.com While this reactivity is advantageous for dyeing efficiency and colorfastness, it also contributes to the environmental burden. During the dyeing process, a portion of the dye does not react with the fiber and is released into the wastewater, along with hydrolyzed dye which is also unreactive towards the fiber. mdpi.com The resulting wastewater is highly colored and can contain high levels of chemical oxygen demand (COD), total organic carbon (TOC), and suspended solids (TSS), impacting water quality, reducing light penetration in water bodies, and affecting aquatic life. core.ac.ukdeswater.comnih.gov The persistence of reactive dyes in the environment is a significant concern due to their stable aromatic structures and resistance to conventional wastewater treatment methods. core.ac.uk
Significance of Reactive Red 242 as a Model Compound for Academic Inquiry
This compound (RR242) is a specific reactive dye that has garnered attention in academic research as a model compound for studying the environmental fate and treatment of reactive dyes. researchgate.net Its widespread use in the printing and dyeing industries, coupled with its strong chromaticity stability and easy production, makes it a relevant representative of this class of pollutants. researchgate.net Research focusing on RR242 allows for the investigation of various degradation pathways and treatment technologies applicable to a broader range of reactive dyes found in industrial effluents. Studies on RR242 contribute to understanding the effectiveness of different remediation strategies and the transformation products that may arise during these processes. researchgate.net
Evolution of Research Paradigms for Recalcitrant Organic Pollutants
The challenges posed by recalcitrant organic pollutants, such as reactive dyes, have driven the evolution of research paradigms in environmental science. Traditional wastewater treatment methods often prove insufficient for the complete removal or degradation of these stable compounds. deswater.comgoogle.comscielo.org.mx Consequently, research has shifted towards developing and evaluating more advanced treatment technologies. This includes the exploration of advanced oxidation processes (AOPs), biological degradation methods, adsorption techniques, and hybrid approaches. iwaponline.comchemrxiv.orgdeswater.comscielo.org.mxmdpi.com
Advanced oxidation processes, which often involve the generation of highly reactive species like hydroxyl radicals (•OH), have shown promise in degrading stable organic molecules into less harmful substances. scielo.org.mx Biological methods, utilizing microorganisms or enzymes capable of breaking down complex dye structures, are also being extensively investigated as environmentally friendly alternatives. mdpi.comresearchgate.netpreprints.org Adsorption techniques, while effective for color removal, often face challenges with the disposal of spent adsorbents and may not fully degrade the dye molecule. iwaponline.comhilarispublisher.com The study of RR242 within these research paradigms helps to assess the efficacy and limitations of these advanced treatment methods for recalcitrant dye pollutants. researchgate.net
Research findings on the degradation of Reactive Red 24, a related reactive dye, illustrate the application of these advanced techniques. For instance, electrochemical oxidation using Boron-Doped Diamond (BDD) anodes coupled with nitrate (B79036) has been investigated for Reactive Red 24 removal, demonstrating high decolorization efficiency and significant total organic carbon reduction under optimized conditions. researchgate.net The study identified hydroxyl radicals as playing a crucial role in the degradation process and proposed potential degradation pathways. researchgate.net
The following table summarizes some research findings on the degradation of Reactive Red 24, which serves as a relevant example for the study of this compound:
| Treatment Method | Dye Concentration (mg/L) | Decolorization Efficiency (%) | TOC Reduction (%) | Key Active Species | Reference |
| Electrochemical Oxidation (BDD anode + Nitrate) | 100 | 100 (within 15 min) | 51.35 (within 90 min) | •OH | researchgate.net |
This focus on understanding the behavior and treatment of specific model compounds like this compound is crucial for developing effective and sustainable strategies to mitigate the environmental impact of industrial dyeing processes and manage recalcitrant organic pollutants in wastewater.
Properties
CAS No. |
145537-87-7 |
|---|---|
Molecular Formula |
C6H12FNO2 |
Synonyms |
Reactive red 242 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Reactive Red 242
Advanced Approaches in Reactive Dye Synthesis
Advanced approaches in reactive dye synthesis focus on efficient and controlled reactions to build the complex dye molecule and incorporate functionalities that enable covalent bonding with textile fibers.
Diazo Coupling Reactions and Chromophore Formation
The formation of the azo chromophore (-N=N-) is a central step in the synthesis of azo dyes, including Reactive Red 24. This is achieved through a diazo coupling reaction. nih.govchemguide.co.uk The process typically involves the diazotization of a primary aromatic amine, where the amine group (-NH₂) is converted into a diazonium salt (-N₂⁺). chemguide.co.ukarcjournals.orgrsc.org This diazonium salt then reacts with a coupling component, which is usually an electron-rich aromatic compound like a phenol (B47542), naphthol, or aromatic amine, to form the azo linkage. nih.govchemguide.co.ukrsc.org In the case of Reactive Red 24, the synthesis involves the diazotization of 2-aminobenzenesulfonic acid and its coupling with a condensation product of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and 2,4,6-trichloro-1,3,5-triazine. chemicalbook.com
Integration of Reactive Groups (e.g., Sulfatovinylsulfone, Monochlorotriazine)
Reactive dyes contain specific groups that can undergo a chemical reaction with functional groups present in the fiber, such as hydroxyl groups in cellulose (B213188) fibers. researchgate.netasianpubs.org Two common types of reactive groups found in reactive dyes are sulfatovinylsulfone and monochlorotriazine. google.comgoogle.comcore.ac.uknijostam.org
The sulfatovinylsulfone group is often introduced via an intermediate like aminophenyl-β-sulfatoethylsulfone. asianpubs.orggoogle.comgoogle.com In an alkaline dyeing bath, the sulfato group is eliminated, forming a highly reactive vinylsulfone group (-SO₂-CH=CH₂), which can then undergo nucleophilic addition with the fiber's hydroxyl groups. asianpubs.org
Functionalization and Derivatization Strategies for Enhanced Reactivity and Performance
Functionalization and derivatization strategies are employed to modify the structure of reactive dyes, including Reactive Red 24, to improve their dyeing properties, such as reactivity, fixation, and fastness, and to tailor them for specific research or industrial applications. researchgate.netnih.gov
Structural Modifications for Targeted Research Applications
Modifying the core structure or appended groups of reactive dyes can lead to derivatives with altered properties. These modifications can be aimed at improving the dye's interaction with specific types of fibers, enhancing its stability, or introducing additional functionalities. For instance, introducing different substituents onto the aromatic rings within the dye structure can influence its electronic properties and steric profile, thereby affecting its reactivity and color characteristics. Research may involve synthesizing analogs with variations in the chromophore structure or the linkers connecting the reactive groups to the chromophore. rsc.orgresearchgate.net
Green Chemistry Principles in Reactive Red 242 Synthesis
The chemical industry is increasingly focusing on implementing green chemistry principles to reduce the environmental impact of dye synthesis and application. solubilityofthings.comchemmethod.comroyalsocietypublishing.org Applying these principles to the synthesis of reactive dyes like Reactive Red 24 involves several considerations. One key principle is waste prevention, which can be addressed by designing synthetic routes with high atom economy, where most atoms of the reactants are incorporated into the final product. solubilityofthings.comacs.org Minimizing or avoiding the use of hazardous solvents and reagents is another crucial aspect. chemmethod.comroyalsocietypublishing.orgnovonesis.com Research into greener synthesis methods for reactive dyes includes exploring alternative reaction media, such as water or supercritical fluids, and utilizing more environmentally friendly catalysts. chemmethod.comroyalsocietypublishing.org Reducing the amount of salt required during the dyeing and isolation processes is also a significant focus, as high salt concentrations in wastewater pose environmental challenges. researchgate.netasianpubs.orggoogle.comgoogle.com Developing dyes with higher fixation rates can also contribute to greener processes by reducing the amount of unfixed dye in the effluent. researchgate.netcore.ac.uk
Advanced Spectroscopic and Analytical Characterization of Reactive Red 242
Molecular Structure Elucidation Techniques in Research Contexts
Molecular structure elucidation is a critical step in understanding the properties and behavior of Reactive Red 242. Techniques such as NMR, MS, and FTIR spectroscopy provide complementary information for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the arrangement of hydrogen and carbon atoms and their neighboring environments. While specific detailed NMR data for this compound was not extensively found in the search results, NMR is a standard technique for characterizing organic dyes and their degradation products. purity-iq.com For complex molecules like reactive dyes, advanced NMR techniques, including two-dimensional methods (e.g., COSY, HSQC, HMBC), would be employed to establish through-bond and through-space correlations, providing comprehensive structural information. NMR spectroscopy can distinguish species in locally different chemical environments, which is useful for complex structures or mixtures. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can help confirm the molecular formula and provide clues about its structural subunits. The exact mass of this compound is reported as 786.9580638 Da. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar compounds such as reactive dyes. nih.govepa.gov LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is particularly useful for identifying reactive dyes and their cleavage products, especially in complex samples. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, researchers can piece together structural information. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in specific peaks in the FTIR spectrum. For azo dyes like this compound, key functional groups include azo (-N=N-) stretching vibrations, aromatic ring stretches (C=C), C-N stretching, C-O stretching, and S=O stretching from the sulfonate groups. researchgate.netresearchgate.net Changes in the FTIR spectrum can also indicate the degradation or transformation of the dye, such as the breaking of the azo bond. researchgate.netresearchgate.net
Table 1 provides typical FTIR absorption ranges for relevant functional groups found in azo dyes, which would be applicable to this compound.
| Functional Group | Typical FTIR Absorption Range (cm⁻¹) |
| N-H stretching | 3300-3500 |
| C-H stretching | 2850-3000 |
| Azo (-N=N-) stretching | 1575-1700 |
| C=C (Aromatic) | 1450-1600 |
| C-O stretching | 1000-1300 |
| S=O stretching | 1000-1400 |
Note: These are typical ranges and actual peak positions can vary depending on the specific molecular environment.
Spectrophotometric Quantification and Monitoring in Aqueous Systems
Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the quantitative analysis and monitoring of this compound in aqueous solutions due to its strong absorption in the visible spectrum.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry measures the absorbance of light by a substance at different wavelengths. This compound, being a colored compound, exhibits a characteristic absorption spectrum in the visible region. The wavelength of maximum absorbance (λmax) in the visible spectrum is a key parameter for its quantification. While a specific λmax for this compound was not explicitly stated in the search results, related reactive red dyes show λmax values in the range of 524-544 nm, consistent with their red color. scbt.compsu.edupreprints.orgpreprints.orgresearchgate.net The intensity of absorption at the λmax is directly proportional to the concentration of the dye in the solution, following the Beer-Lambert Law. This allows for the quantitative determination of this compound concentration using a calibration curve prepared with solutions of known concentrations. rsc.orgmdpi.com UV-Vis spectroscopy is a fundamental technique for monitoring the decolorization of dye solutions, as a decrease in absorbance at the λmax indicates the removal or degradation of the dye. preprints.orgpreprints.org
Online and In-Situ Spectroscopic Monitoring during Reaction Processes
Spectroscopic methods, particularly UV-Vis, can be adapted for online and in-situ monitoring of processes involving this compound, such as dyeing, wastewater treatment, or degradation studies. Continuous monitoring of the absorbance spectrum allows for real-time tracking of dye concentration changes, reaction kinetics, and the formation or disappearance of intermediates. This is particularly valuable in research contexts to understand the mechanisms of dye degradation or transformation under various conditions (e.g., photocatalysis, biodegradation, adsorption). preprints.orgpreprints.org While specific examples of online/in-situ monitoring of this compound were not detailed, the principle is widely applied to reactive dyes. preprints.orgconicet.gov.ar The ability to monitor spectral changes during a reaction provides dynamic data that complements endpoint analysis.
Chromatographic Separations for Compound Purity and Intermediate Identification
Chromatographic techniques are indispensable for separating and analyzing complex mixtures, making them vital for assessing the purity of this compound and identifying related substances or intermediates from its synthesis or degradation.
High-Performance Liquid Chromatography (HPLC) Coupled with Detection Systems
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For reactive dyes like this compound, HPLC coupled with suitable detection systems, such as UV-Visible spectrophotometry or Mass Spectrometry (MS), is employed to determine the purity of the dye and detect impurities or by-products. scribd.com The separation is typically achieved using a stationary phase (e.g., a C18 column) and a mobile phase, which is often a mixture of water and organic solvents (like acetonitrile (B52724) or methanol), with pH adjusted using buffers. By monitoring the absorbance at the characteristic maximum wavelength (λmax) of this compound, which has been noted around 560 nm in dilute solutions, the concentration and presence of the dye can be determined. yok.gov.tr The retention time of the main peak corresponds to this compound, while additional peaks indicate the presence of other compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the separation and identification of volatile and semi-volatile compounds. While this compound itself is a large, non-volatile molecule unsuitable for direct GC-MS analysis, this technique can be valuable for analyzing volatile intermediates or degradation products that might be formed during its synthesis or in environmental processes. GC-MS involves separating the volatile components of a sample based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, which can be compared to spectral libraries to identify the compounds. This can help in understanding degradation pathways or identifying residual volatile organic impurities.
Morphological and Surface Characterization of this compound in Solid Phases
Characterizing the solid form of this compound is important for understanding its physical properties, such as particle size, shape, crystalline structure, and surface area, which can influence its handling, solubility, and performance in applications like textile dyeing.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology and topography of solid samples of this compound. SEM provides high-resolution images by scanning the surface with a focused electron beam and detecting secondary or backscattered electrons. This technique can reveal the shape, size, and aggregation state of dye particles. For instance, SEM has been used to study the surface characteristics of cotton fabrics before and after reactive dyeing with dyes including this compound, illustrating how the dye application affects the fiber surface. ekb.eg While direct SEM images of pure this compound particles were not detailed in the search results, the application of SEM in related dyeing studies highlights its utility in visualizing the physical interaction and distribution of the dye on substrates.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. By directing X-rays at a crystalline sample and measuring the angles and intensities of the diffracted beams, information about the crystal lattice structure, phase composition, and crystallite size can be obtained. For this compound in solid form, XRD analysis can determine if the dye is crystalline or amorphous and, if crystalline, provide its unique diffraction pattern, which acts as a fingerprint for the specific crystalline phase. XRD has been used in studies involving reactive dyes to characterize materials like modified chitosan (B1678972) nanofibers used for dye removal, demonstrating its relevance in analyzing materials interacting with reactive dyes. researchgate.netresearchgate.net While a specific XRD pattern for pure this compound was not found, the technique is standard for characterizing the solid-state structure of such compounds.
Zeta Potential Measurements for Surface Charge Assessment
Zeta potential is a key parameter for understanding the surface charge of particles in suspension and is crucial for predicting their stability and interaction behavior in liquid media. It represents the electrokinetic potential at the slipping plane within the electrical double layer surrounding a charged particle in a colloidal dispersion. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. For molecules like reactive dyes, which often possess charged functional groups, assessing zeta potential provides insights into their behavior in aqueous solutions, their potential for aggregation, and their interaction with various surfaces or materials, such as textile fibers during dyeing processes or adsorbent materials during wastewater treatment.
Measurements of zeta potential are typically conducted using techniques based on electrophoresis, where the velocity of charged particles under an applied electric field is measured. This electrophoretic mobility is then converted into zeta potential using established theoretical models, such as the Smoluchowski or Henry equation, depending on the characteristics of the dispersion. Factors such as pH, ionic strength, and the presence of other charged species in the solution can significantly influence the zeta potential of a compound.
For reactive dyes, which commonly contain anionic groups like sulfonate (-SO₃⁻), the zeta potential in aqueous solution is generally expected to be negative. The magnitude of this negative charge can vary with pH, as the ionization state of other functional groups on the dye molecule or the surrounding medium changes. A more negative zeta potential typically suggests greater electrostatic repulsion between dye molecules, contributing to the stability of their dispersion. Conversely, a reduction in the magnitude of the negative zeta potential, or a shift towards positive values, can indicate a decrease in repulsive forces, potentially leading to aggregation or enhanced interaction with positively charged surfaces.
Mechanistic Insights into Reactive Red 242 Transformation and Interaction
Fundamental Reaction Mechanisms of the Chemical Compound
The degradation of Reactive Red 242, an anionic azo dye, is primarily achieved through advanced oxidation processes (AOPs) and electrochemical methods. These processes rely on the generation of highly reactive species that attack the complex structure of the dye molecule, leading to its eventual mineralization.
The transformation of this compound is initiated by the generation of powerful oxidizing radicals, most notably the hydroxyl radical (•OH). wikipedia.orgionexchangeglobal.com These radicals are produced through various AOPs, including sonocatalysis, photocatalysis, and electrochemical oxidation. researchgate.netscispace.comresearchgate.net
In electrochemical oxidation using a Boron-Doped Diamond (BDD) anode, the primary mechanism is the electrochemical generation of hydroxyl radicals from the oxidation of water (H₂O) or hydroxide (B78521) ions (OH⁻) at the anode surface. A study on the electrochemical degradation of this compound demonstrated that the •OH radical was the dominant active species, contributing to 99.47% of the decolorization. researchgate.net
Advanced Oxidation Processes (AOPs) are a set of procedures that rely on the in-situ production of these highly reactive radicals. wikipedia.org Common AOPs applicable to dye degradation include:
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) and an iron catalyst to produce •OH radicals. ionexchangeglobal.comnih.gov The reaction is typically more efficient in acidic conditions. nih.govmdpi.com
Sonolysis and Sonocatalysis: The application of ultrasound to an aqueous solution creates acoustic cavitation—the formation and collapse of micro-bubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the formation of •OH radicals. scispace.commdpi.com The combination of ultrasound with H₂O₂ and a catalyst like exfoliated graphite (B72142) has been shown to create a synergistic effect, enhancing the degradation rate of this compound. researchgate.net
Photocatalysis: This process involves a semiconductor catalyst, such as Titanium dioxide (TiO₂), which, upon irradiation with UV light, generates an electron-hole pair. The hole can then react with water or hydroxide ions to form •OH radicals, which subsequently degrade the dye molecule. nih.govnih.gov
The generation of these radicals initiates a series of complex electron transfer reactions with the dye molecule, leading to the breakdown of its structure.
Following the generation of radicals, the degradation of this compound proceeds through the cleavage of its most susceptible chemical bonds.
The initial and most critical step in the decolorization of azo dyes is the cleavage of the azo bond (–N=N–). This bond is responsible for the dye's characteristic color. nih.gov The highly reactive •OH radicals attack the azo linkage, breaking it and forming simpler aromatic compounds. This process leads to a rapid loss of color in the solution. researchgate.net
The degradation does not stop at azo bond cleavage. The resulting intermediate products, which are typically substituted aromatic amines and naphthalene (B1677914) derivatives, are also subject to further oxidation. researchgate.net The radicals continue to attack these aromatic rings, leading to their opening and the formation of smaller, aliphatic organic compounds. researchgate.net Ultimately, under optimal conditions, these intermediates are mineralized into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). researchgate.netscispace.com
Studies on the electrochemical oxidation of this compound have identified several intermediate products through Liquid Chromatography-Mass Spectrometry (LC-MS), confirming a degradation pathway that involves the hydroxylation and subsequent cleavage of the aromatic structures. researchgate.net
Adsorption Mechanisms on Diverse Sorbents
Adsorption is a widely used, effective, and economical method for removing dyes like this compound from aqueous solutions. mdpi.com The process involves the accumulation of dye molecules onto the surface of a solid material, known as a sorbent. The efficiency and mechanism of adsorption depend on the properties of both the dye and the adsorbent, and involve a combination of physical and chemical interactions.
Electrostatic interaction is a primary driving force in the adsorption of anionic dyes such as this compound. mdpi.comresearchgate.net As an anionic dye, this compound carries a negative charge in solution due to its sulfonate groups (–SO₃⁻). The surface charge of the adsorbent material, which is often pH-dependent, plays a critical role in the adsorption process.
At low pH (acidic conditions), the surface of many adsorbents (like activated carbon, clays, and biochars) becomes positively charged due to the protonation of functional groups (e.g., -OH to -OH₂⁺). This positive surface charge creates a strong electrostatic attraction with the negatively charged anionic dye molecules, leading to enhanced adsorption. nih.gov Conversely, at high pH (alkaline conditions), the adsorbent surface tends to become negatively charged, resulting in electrostatic repulsion and a decrease in dye adsorption. nih.gov This pH-dependent behavior is a key characteristic of adsorption systems governed by electrostatic interactions. researchgate.net
Beyond electrostatic forces, other intermolecular interactions contribute significantly to the adsorption of this compound.
Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl groups) and the heteroatoms (oxygen, nitrogen) present in the dye molecule. mdpi.comnih.gov The triazine rings, amino groups, and sulfonate groups of this compound can all participate in hydrogen bonding, providing an additional mechanism for its attachment to the sorbent surface. rsc.org
The interplay of these forces—electrostatic attraction, hydrogen bonding, and π-π stacking—often results in a robust and efficient adsorption process. mdpi.comnih.gov
The adsorption process is generally modeled in stages:
Film Diffusion (External Mass Transfer): The movement of dye molecules from the bulk solution through the boundary layer surrounding the adsorbent particle.
Intraparticle Diffusion (Pore Diffusion): The movement of dye molecules from the surface into the interior pores of the adsorbent.
Surface Adsorption: The final attachment of the dye molecules to the active sites on the interior surfaces of the pores.
If the plot of the intraparticle diffusion model shows multiple linear regions, it suggests that the adsorption process is complex and not controlled by a single mechanism. researchgate.net The initial steeper portion often represents the faster external surface adsorption, while the subsequent, less steep portion indicates the slower intraparticle diffusion, which is frequently the rate-limiting step. researchgate.netresearchgate.net
| Adsorbent | Reactive Dye | Best Fit Kinetic Model | Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Reference |
|---|---|---|---|---|
| Chitosan (B1678972) 8B | Reactive Red 239 | Pseudo-second-order | 0.0016 (at 25°C) | researchgate.net |
| Clay–Biochar Composite | Reactive Brilliant Red X-3B | Pseudo-second-order | 0.0021 | mdpi.com |
| Sonication-Modified Attapulgite Clay | Reactive Red MF-3B | Second-order | 0.013 (at 30°C) | nih.gov |
| Cellulose (B213188) | Reactive Red RB | Elovich | N/A (α = 1.36 mg g⁻¹ min⁻¹) | researchgate.net |
This table presents kinetic data for dyes structurally similar to this compound, illustrating the common applicability of the pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.
Mechanistic Pathways of Degradation Processes
The transformation of this compound (RR242) is a complex process governed by various mechanistic pathways, particularly when subjected to advanced degradation techniques. These pathways involve highly reactive transient species, specific enzymatic actions, and fundamental principles of photocatalysis. Understanding these mechanisms is crucial for optimizing the efficiency of dye removal and mineralization from wastewater.
Role of Reactive Oxygen Species (ROS) in Oxidative Degradation (e.g., •OH)
Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like RR242. nih.gov The cornerstone of AOPs is the in-situ generation of powerful and non-selective reactive oxygen species (ROS), with the hydroxyl radical (•OH) being the most prominent. nih.govnih.gov These radicals have a high oxidation potential and can attack the dye molecule, leading to its eventual mineralization into simpler inorganic compounds like carbon dioxide and water. nih.govnih.gov
The generation of hydroxyl radicals can be achieved through various methods, including the Fenton process (and its variants like photo-Fenton and sono-Fenton) and sonolysis. In the Fenton process, the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) produces •OH radicals. nih.govmdpi.com The efficiency of this process is highly dependent on factors such as pH, with acidic conditions generally favoring radical production. nih.govmdpi.commdpi.com
The degradation mechanism initiated by •OH involves several steps:
Initial Attack: The electrophilic •OH radical attacks the electron-rich sites of the RR242 molecule. This can include the aromatic rings and, crucially, the azo bond (-N=N-), which is responsible for the dye's color. research-nexus.net
Azo Bond Cleavage: The attack on the azo bond leads to its cleavage, resulting in the formation of intermediate aromatic compounds and the loss of color. research-nexus.net
Aromatic Ring Opening: Subsequent attacks by •OH radicals on the aromatic intermediates can lead to the opening of the benzene (B151609) and naphthalene rings.
Mineralization: This series of oxidative reactions continues, breaking down the intermediates into smaller organic acids and finally into CO₂, H₂O, and inorganic ions. nih.gov
The concentration of reactants like H₂O₂ and the catalyst, as well as operational parameters like pH, significantly influence the rate of degradation. nih.govmdpi.com While an increase in H₂O₂ concentration can enhance the generation of •OH radicals and thus the degradation rate, an excessive amount can have a scavenging effect on the radicals, thereby reducing the process's efficiency. mdpi.com
| Parameter | Effect on •OH Generation and Degradation | References |
| pH | Acidic pH (around 3) is often optimal for the Fenton reaction, maximizing •OH production. | nih.govmdpi.com |
| H₂O₂ Concentration | Increasing concentration generally increases degradation up to an optimal point, after which it can act as a radical scavenger. | nih.govmdpi.com |
| Catalyst (e.g., Fe²⁺) Concentration | Higher catalyst concentration can increase the rate of •OH generation. | nih.gov |
Enzyme-Mediated Biotransformation Pathways (e.g., Azoreductases, Laccases)
Biotransformation offers an environmentally friendly alternative for the degradation of azo dyes like RR242. nih.gov This process utilizes the catalytic activity of specific enzymes produced by microorganisms to break down the complex dye structure. nih.govnih.gov Two key enzyme types involved in this process are azoreductases and laccases.
Azoreductases: These enzymes are primarily responsible for the reductive cleavage of the azo bond, which is the initial and rate-limiting step in the biodegradation of azo dyes. jabsonline.orgchem-soc.si This reaction typically occurs under anaerobic or anoxic conditions and requires an electron donor, such as NADH or NADPH. chem-soc.siresearchinventy.com The mechanism involves the transfer of electrons to the azo bond, leading to its reduction and subsequent cleavage into colorless aromatic amines. jabsonline.orgbohrium.com These aromatic amines are often more toxic than the parent dye and require further degradation, usually under aerobic conditions. jabsonline.org
Laccases: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. rsc.orgscispace.comnih.gov Unlike azoreductases, laccases function through a non-specific free-radical mechanism and typically operate under aerobic conditions. nih.gov The degradation of azo dyes by laccases can occur through two main pathways:
Direct Oxidation: Laccase directly oxidizes the dye molecule, particularly if it contains phenolic groups, generating phenoxy radicals. This can lead to the cleavage of the azo bond or polymerization of the dye. nih.gov
Indirect Oxidation (Mediator-assisted): For dyes that are not direct substrates for laccase, small molecules called mediators can be used. The laccase oxidizes the mediator, which in turn oxidizes the dye molecule, expanding the substrate range of the enzyme. nih.govfrontiersin.org
The degradation pathway can sometimes involve asymmetric cleavage of the azo bond followed by processes like desulfonation and deamination. scispace.com The specific intermediate products formed depend on the structure of the dye and the specific enzymes involved. jabsonline.org
| Enzyme | Mechanism | Typical Conditions | Key Function | References |
| Azoreductase | Reductive cleavage of the azo bond | Anaerobic/Anoxic | Decolorization by breaking the chromophore | jabsonline.orgchem-soc.siresearchinventy.com |
| Laccase | Oxidative degradation (direct or mediated) | Aerobic | Oxidation of phenolic and non-phenolic structures | rsc.orgscispace.comnih.gov |
Electron-Hole Separation Dynamics in Photocatalytic Systems
Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is another effective AOP for degrading RR242. nih.gov The fundamental mechanism relies on the generation of electron-hole pairs upon irradiation with light of sufficient energy (e.g., UV light). researchgate.netscispace.com
When a semiconductor photocatalyst absorbs a photon with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB.
e⁻/h⁺ Pair Generation: Catalyst + hv → e⁻(CB) + h⁺(VB)
The generated electrons and holes are powerful reducing and oxidizing agents, respectively. The efficiency of the photocatalytic process is critically dependent on the effective separation of these charge carriers and the minimization of their recombination. scispace.com If the electron and hole recombine, their energy is dissipated as heat or light, and no chemical reaction occurs.
The separated electrons and holes can initiate redox reactions on the catalyst surface:
Hole (h⁺) Reactions: The positive holes can react with water molecules or hydroxide ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH
Electron (e⁻) Reactions: The electrons in the conduction band can react with adsorbed molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other ROS. e⁻ + O₂ → •O₂⁻
These generated ROS, particularly the •OH radicals, then attack the RR242 molecules, leading to their degradation through pathways similar to those described in other AOPs. scispace.com Factors such as light intensity, catalyst loading, and pH can significantly influence the rate of electron-hole pair generation and, consequently, the degradation efficiency. nih.govresearchgate.net Increasing light intensity, for instance, can lead to a higher rate of electron-hole formation, thereby enhancing the degradation of the dye. researchgate.net
Theoretical and Computational Studies of this compound Reactivity
Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like RR242 at an electronic level. Methods based on quantum mechanics, such as Density Functional Theory (DFT), offer deep insights that complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has been widely applied to study the properties of dye molecules, including their geometry, electronic structure, and reactivity. researchgate.netresearchgate.netmdpi.com
By solving the Kohn-Sham equations, DFT can determine the distribution of electrons within the RR242 molecule and calculate the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These frontier orbitals are crucial for understanding the molecule's chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key reactivity descriptor. researchgate.net A smaller gap generally indicates that the molecule is more reactive and can be more easily excited. mdpi.com DFT calculations can also be used to determine other reactivity descriptors, such as chemical hardness, electronic chemical potential, and the global electrophilicity index, which provide further insights into the dye's stability and reaction tendencies. mdpi.com This information can be used to predict the most likely sites for radical attack during oxidative degradation processes. research-nexus.net
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
To understand the interaction of RR242 with light, which is fundamental to its color and its behavior in photocatalytic systems, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com TD-DFT is an extension of DFT that allows for the calculation of excited-state properties. researchgate.netmdpi.com
Using TD-DFT, it is possible to simulate the electronic absorption spectrum of the dye. researchgate.netacs.orgnih.gov This involves calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
Key photophysical properties that can be investigated with TD-DFT include:
Absorption Maxima (λ_max): The wavelength at which the dye shows maximum light absorption. This is directly related to the color of the dye.
Electronic Transitions: Identification of the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions) that give rise to the observed absorption bands. bohrium.com
Excited State Geometries: Optimization of the molecular geometry in the excited state to understand how the molecule's structure changes upon light absorption. acs.org
Molecular Dynamics Simulations of Interactions with Adsorbent Surfaces
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between a solute, such as the dye molecule this compound, and a solid surface, MD can provide profound insights into adsorption mechanisms at the atomic level. nih.govmdpi.com This technique is particularly valuable for understanding the complex interplay of forces that govern how a dye molecule approaches, orients itself, and binds to an adsorbent material.
In a typical MD simulation for the this compound-adsorbent system, a virtual box is constructed containing the adsorbent surface (e.g., activated carbon, cellulose, or a mineral like kaolinite), water molecules to simulate an aqueous environment, and the this compound molecule. nih.govmdpi.com The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, allowing their trajectories to be tracked over a specific period. nih.gov
Key research findings that can be extracted from such simulations include:
Interaction Energies: MD simulations can quantify the binding affinity between this compound and the adsorbent. This is achieved by calculating the non-bonded interaction energies, which are composed of van der Waals and electrostatic components. A more negative interaction energy signifies a stronger, more stable adsorption. nih.gov
Adsorption Conformation: The simulations reveal the most stable orientation and conformation of the this compound molecule on the adsorbent surface. This helps to identify which specific functional groups on the dye molecule (such as sulfonate groups, azo linkages, or aromatic rings) are primarily responsible for the binding interaction. mdpi.com
Radial Distribution Functions (RDF): RDF analysis can be used to determine the probability of finding specific atoms of the adsorbent at a certain distance from the atoms of the dye molecule. This provides a detailed picture of the binding site and the average distance of the adsorbed dye from the surface. nih.gov
While specific MD simulation studies for this compound are not prominently available in publicly accessible literature, the methodology remains a critical tool for designing and optimizing adsorbent materials for dye removal. science.govresearchgate.net
Table 1: Illustrative Interaction Energy Components from a Hypothetical MD Simulation of this compound Adsorption
| Interaction Type | Energy Contribution (kJ/mol) | Significance |
|---|---|---|
| Van der Waals Energy | Data not available | Indicates the strength of short-range physical attractions. |
| Electrostatic Energy | Data not available | Represents the contribution of ionic and polar interactions. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgwisc.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. worlddyevariety.com
For this compound, FMO analysis provides critical insights into its electronic properties and reactivity:
HOMO Energy (EHOMO): The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. researchgate.netajchem-a.com
LUMO Energy (ELUMO): The energy of the LUMO is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. researchgate.netajchem-a.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be excited with less energy, suggesting higher chemical reactivity and lower kinetic stability. nih.gov The HOMO-LUMO gap is also linked to the color of the dye, as it relates to the energy of the lowest electronic transition.
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net For an azo dye like this compound, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings, while the LUMO may be distributed across the electron-deficient azo group (-N=N-). reddit.com This information helps predict which parts of the molecule are most likely to be involved in chemical reactions, such as degradation processes or covalent bonding with fibers. researchgate.net
Table 2: Key Quantum Chemical Descriptors for this compound from FMO Analysis
| Quantum Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | Data not available | Electron-donating capacity |
| ELUMO | Data not available | Electron-accepting capacity |
Natural Bond Orbital (NBO) Calculations for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, intuitive chemical concepts like bonds, lone pairs, and antibonds. wikipedia.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a "natural Lewis structure" that closely aligns with chemists' classical bonding theories. wisc.edu
When applied to the study of intermolecular interactions, such as those between this compound and an adsorbent or a solvent molecule, NBO analysis offers unique insights. A key feature of NBO is the analysis of donor-acceptor interactions using second-order perturbation theory. materialsproject.org This analysis quantifies the stabilization energy (E(2)) resulting from the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) on one molecule to an empty "acceptor" NBO (typically an antibonding orbital) on another. wisc.edu
For the this compound system, NBO calculations can elucidate:
Hydrogen Bonding: By quantifying the E(2) for interactions between a lone pair on an oxygen or nitrogen atom of the dye and an antibonding orbital of a hydrogen bond donor on a surface (e.g., a hydroxyl group on cellulose), NBO can identify and rank the strength of specific hydrogen bonds.
Nature of Chemical Bonds: NBO analysis details the hybridization and polarization of the orbitals that form the chemical bonds within the this compound molecule itself, helping to understand how its internal electronic structure influences its intermolecular interactions. wikipedia.org
In essence, NBO analysis bridges the gap between the quantum mechanical wave function and intuitive chemical concepts, providing a clear and quantitative picture of the specific orbital interactions that stabilize the complex formed between this compound and other molecules. nih.gov
Table 3: Illustrative NBO Donor-Acceptor Interactions for a Hypothetical this compound System
| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) on RR242 | BD* (O-H) on Cellulose | Data not available |
| LP (N) on RR242 | BD* (C-O) on Adsorbent | Data not available |
| BD (C-C) on RR242 | RY* (Surface Atom) | Data not available |
LP = Lone Pair, BD = 2-center bond, BD = 2-center antibond, RY* = Rydberg orbital*
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Activated Carbon |
| Kaolinite |
Environmental Remediation and Transformation Pathways of Reactive Red 242
Adsorption-Based Removal Strategies
Adsorption has emerged as a promising and widely studied technique for the removal of dyes like Reactive Red 242 from aqueous solutions. This method involves the accumulation of the dye molecules onto the surface of a solid material, known as the adsorbent. The effectiveness of this process is highly dependent on the properties of the adsorbent used.
Development and Characterization of Novel Adsorbent Materials
The quest for efficient and cost-effective adsorbent materials has led to the investigation of a diverse range of substances, broadly categorized into biomass-derived adsorbents, mineral-based adsorbents, and engineered nanomaterials.
The utilization of biomass for dye removal is an environmentally friendly and economical approach. Materials such as chitosan (B1678972), various agricultural wastes, and microalgae have shown significant potential for the adsorption of this compound.
Chitosan: Chitosan, a biopolymer derived from chitin, possesses amine and hydroxyl groups that serve as active sites for dye binding. Its effectiveness can be enhanced through modification. For instance, a composite of chitosan and nanoscale zero-valent iron (NZVI) has been developed, demonstrating efficient removal of this compound.
Agricultural Wastes: Various agricultural byproducts have been explored as low-cost adsorbents. For example, a study investigated the use of Posidonia oceanica fibers, a type of seagrass, as a biosorbent for this compound. Research has also been conducted on adsorbents derived from materials like sawdust, rice husk, and fruit peels.
Microalgae: Living and non-living microalgal biomass can be used for the biosorption of heavy metals and dyes. The cell walls of microalgae are rich in functional groups that can bind to dye molecules.
The following table summarizes the adsorption capacities of some biomass-derived adsorbents for this compound.
| Adsorbent Material | Adsorption Capacity (mg/g) | Reference |
| Posidonia oceanica fibers | 43.47 |
Mineral-based materials, both natural and modified, are widely used for dye adsorption due to their high surface area and porous structure.
Zeolites and Clays: These aluminosilicate (B74896) minerals are known for their ion-exchange capabilities and large surface areas. Modified clays, such as those intercalated with specific cations, can exhibit enhanced adsorption for anionic dyes like this compound.
Activated Carbon: Activated carbon is a highly effective adsorbent due to its extensive microporous structure and large surface area. It can be produced from various carbonaceous materials, including coal and agricultural wastes. Studies have shown that the adsorption capacity of activated carbon for this compound is influenced by factors such as pH and temperature.
The table below presents the adsorption capacities of selected mineral-based adsorbents for this compound.
| Adsorbent Material | Adsorption Capacity (mg/g) | Reference |
| Activated Carbon | 142.86 |
Advanced materials like Metal-Organic Frameworks (MOFs) and other engineered nanomaterials are being developed for high-efficiency dye removal.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with exceptionally high porosity and tunable surface chemistry. Their uniform pore structures and the potential for functionalization make them highly promising for selective dye adsorption. Research into MOFs for the removal of this compound is an active area of investigation.
Engineered Nanomaterials: Nanomaterials, such as magnetic nanoparticles, offer high surface-area-to-volume ratios and can be easily separated from water using a magnetic field. Composites of nanomaterials with other adsorbents, like the chitosan-NZVI composite mentioned earlier, are also being explored.
Adsorption Kinetics and Transport Phenomena
Understanding the kinetics of adsorption is essential for designing efficient water treatment systems. The rate at which the dye is removed from the solution and the mechanism of adsorption are described by various kinetic models.
The pseudo-first-order and pseudo-second-order models are the most commonly used kinetic models to describe the adsorption of dyes from aqueous solutions.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. It is generally applicable during the initial stages of adsorption.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. Numerous studies on the adsorption of this compound have found that the pseudo-second-order model provides a better fit to the experimental data, suggesting that chemisorption is the dominant mechanism.
The following table provides an overview of the kinetic models applied to the adsorption of this compound by different adsorbents.
| Adsorbent Material | Best Fit Kinetic Model | Reference |
| Posidonia oceanica fibers | Pseudo-second-order | |
| Activated Carbon | Pseudo-second-order |
Intraparticle Diffusion Models
The adsorption of dye molecules onto an adsorbent is a multi-step process. The intraparticle diffusion model, as proposed by Weber and Morris, is a key tool for identifying the rate-controlling step in the adsorption process. The mechanism of adsorption generally involves three phases:
Film or External Diffusion: Movement of the dye molecules from the bulk solution to the external surface of the adsorbent.
Intraparticle or Pore Diffusion: Diffusion of the dye molecules from the surface into the pores of the adsorbent.
Adsorption: The final and typically rapid attachment of the dye molecules to the active sites on the interior surface of the adsorbent.
where qt (mg/g) is the amount of dye adsorbed at time t, kid (mg/g·min1/2) is the intraparticle diffusion rate constant, and C (mg/g) is a constant related to the thickness of the boundary layer. frontiersin.orgscispace.com A plot of qt versus t1/2 can reveal the rate-limiting step. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. nih.gov However, it is more common to see a multi-linear plot, indicating that the adsorption process is governed by multiple steps. frontiersin.org For many reactive dyes, the plot shows an initial linear portion attributed to external mass transfer, followed by a second linear portion representing the slower intraparticle diffusion, and a final plateau indicating the equilibrium phase. frontiersin.org If the line does not pass through the origin (C ≠ 0), it suggests that intraparticle diffusion is not the only controlling mechanism and that film diffusion also plays a significant role. nih.gov
Adsorption Equilibrium and Isotherm Modeling
Adsorption isotherms are fundamental to describing the interaction between the adsorbate (dye) and the adsorbent at equilibrium. They provide insights into the adsorption capacity, the nature of the adsorbent surface, and the affinity between the dye and the adsorbent. scielo.brdeswater.comaustinpublishinggroup.com
Several isotherm models are used to analyze equilibrium data. The suitability of each model depends on the specific adsorbent-adsorbate system.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scielo.braustinpublishinggroup.com It suggests that once a dye molecule occupies a site, no further adsorption can occur at that site. It is often considered a good fit for the adsorption of reactive dyes on various adsorbents. deswater.comtlr-journal.com
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. scielo.braustinpublishinggroup.com It is a versatile model that can be applied to a wide range of adsorption systems.
Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. deswater.comupt.ro
Redlich-Peterson Isotherm: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. scielo.brupt.ro It can be applied in either homogeneous or heterogeneous systems and is versatile over a wide range of concentrations. At high concentrations, it approaches the Freundlich isotherm, while at low concentrations, it simplifies to the Langmuir model. ajgreenchem.comresearchgate.net
Below is a table summarizing the parameters of these isotherm models for the adsorption of various reactive red dyes.
| Isotherm Model | Parameters | Adsorbent System (Dye & Adsorbent) | Findings | Reference |
|---|---|---|---|---|
| Langmuir | qm (mg/g): 82.1 KL (L/mg) | Reactive Red 195 & Chitosan Particles | The model indicated a maximum monolayer adsorption capacity of 82.1 mg/g. | unlp.edu.ar |
| Freundlich | KF ((mg/g)(L/mg)1/n) n | Reactive Dyes & Chitosan-Treated Cotton | The Langmuir model (R² > 0.98) provided a better fit than the Freundlich model (R² > 0.92), suggesting monolayer adsorption. | tlr-journal.com |
| Temkin | AT (L/g) BT (J/mol) | FD&C Red n° 40 & Chitosan | The Temkin model showed a good correlation, but the Langmuir model was found to be the most appropriate for fitting the experimental data. | scielo.br |
| Redlich-Peterson | KRP (L/g) aRP (L/mg)β β | Reactive Red 195 & Chitosan Particles | This model provided the best fit for the experimental results, indicating its versatility for describing the adsorption process. | unlp.edu.ar |
Thermodynamic parameters provide crucial information about the energetic changes associated with the adsorption process. These parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
Gibbs Free Energy (ΔG°): The sign of ΔG° indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically favorable. cmu.ac.thdergipark.org.tr The magnitude of ΔG° can also suggest the nature of adsorption (physisorption vs. chemisorption).
Enthalpy (ΔH°): This parameter reveals whether the process is exothermic (releases heat, ΔH° < 0) or endothermic (requires heat, ΔH° > 0). cmu.ac.thdergipark.org.tr A positive ΔH° suggests that higher temperatures favor the adsorption process.
Entropy (ΔS°): This value describes the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° indicates increased randomness at the interface, which often occurs when the adsorbate molecules displace adsorbed water molecules from the adsorbent surface. cmu.ac.thdergipark.org.tr
The following table presents thermodynamic data for the adsorption of reactive dyes on different materials.
| Thermodynamic Parameter | Value | Adsorbent System (Dye & Adsorbent) | Interpretation | Reference |
|---|---|---|---|---|
| ΔG° (kJ/mol) | Negative values | Reactive Red 195 & Chitosan Particles | The negative values confirm that the adsorption process is spontaneous and favorable. | unlp.edu.ar |
| ΔH° (kJ/mol) | Positive value | Reactive Red 195 & Chitosan Particles | The positive enthalpy indicates that the adsorption process is endothermic in nature. | unlp.edu.ar |
| ΔS° (J/mol·K) | Positive value | Reactive Red 195 & Chitosan Particles | The positive entropy shows an increased randomness at the solid-solute interface and the affinity of the dye for the adsorbent. | unlp.edu.ar |
| ΔG°, ΔH°, ΔS° | ΔG° < 0, ΔH° < 0, ΔS° < 0 | FD&C Red n° 40 & Chitosan | The process is spontaneous, exothermic, and results in decreased randomness in the system. | scielo.br |
Desorption and Regeneration Studies of Adsorbent Materials
For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are of paramount importance. frontiersin.orgirost.ir Desorption studies are conducted to find suitable eluents that can effectively remove the adsorbed dye from the adsorbent surface, allowing the adsorbent to be used for multiple cycles.
Commonly tested eluents include acidic solutions, alkaline solutions (like NaOH), and organic solvents (such as methanol (B129727) and acetone). unlp.edu.aruniven.ac.za The choice of eluent depends on the nature of the interaction between the dye and the adsorbent. For instance, if the adsorption is based on electrostatic attraction, altering the pH can effectively reverse the process. In a study on Reactive Red 195 removal by chitosan particles, desorption was successfully carried out using water at pH 12, indicating that the adsorbent could be regenerated and reused. unlp.edu.ar For activated carbon saturated with Reactive Red 198, a solution of 60% acetone (B3395972) in water with sodium carbonate was found to be an effective regenerant. irost.ir However, regeneration efficiency often decreases over multiple cycles, which can be a limiting factor in practical applications. irost.irmdpi.com
Fixed-Bed Column Studies for Continuous Flow Systems
While batch adsorption studies provide essential data on kinetics and equilibrium, fixed-bed column studies are crucial for evaluating the practical applicability of an adsorbent in a continuous flow system, which is more representative of industrial wastewater treatment scenarios. mdpi.comerode-sengunthar.ac.in These studies involve packing the adsorbent into a column and passing the dye solution through it at a constant flow rate.
Key parameters evaluated in column studies include the breakthrough time (when the effluent concentration reaches a specific percentage of the influent concentration) and the exhaustion time (when the adsorbent is saturated). The shape of the resulting breakthrough curve provides information on the performance of the column. erode-sengunthar.ac.in Studies on various reactive dyes, such as Reactive Red 120 and Congo Red, have used models like the Thomas and Yoon-Nelson models to analyze column data and predict the breakthrough behavior under different conditions (e.g., bed height, flow rate, and initial dye concentration). mdpi.comerode-sengunthar.ac.in The successful modeling of these parameters is essential for the design and scale-up of full-scale adsorption units. However, a significant challenge with many low-cost adsorbents in powdered form is their poor mechanical strength, which can be problematic in continuous flow systems. mdpi.com
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants, like RR 242, that are resistant to conventional treatments. nih.govmdpi.com AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which have a very high oxidation potential (E° = 2.8 V). nih.govmdpi.com These radicals can attack and mineralize complex organic molecules into simpler, less harmful substances such as CO₂, water, and inorganic ions. mdpi.com
Several AOPs have been investigated for the degradation of reactive dyes:
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.comacs.org The efficiency of this process is highly pH-dependent, with optimal results typically occurring in acidic conditions (around pH 3). mdpi.comresearchgate.net The photo-Fenton process enhances the degradation rate by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of •OH radicals. researchgate.net Research on Reactive Red 2 showed that the photo-Fenton process achieved a color degradation of 99.9% in just 10 minutes and a maximum COD degradation of 95%. researchgate.net Similarly, using iron slag wastes as a heterogeneous catalyst in a Fenton-like process resulted in the degradation of Reactive Red 24. ucuenca.edu.ec
UV/H₂O₂ Process: This process involves the photolysis of H₂O₂ by UV radiation to generate hydroxyl radicals. nih.govnih.gov The degradation rate is influenced by factors such as the initial concentrations of the dye and H₂O₂, and the pH of the solution. lnu.se
Photocatalysis: This AOP typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. uniroma1.itmdpi.com Studies on the solar-induced photocatalytic degradation of a generic reactive red dye using a TiO₂/xanthan gum composite showed a degradation efficiency of 92.5% in 120 minutes. mdpi.com The process was optimized under conditions of pH 5, with the presence of H₂O₂ further enhancing the degradation rate. mdpi.com
These AOPs have demonstrated high efficiency in decolorizing and mineralizing reactive dyes, positioning them as powerful technologies for treating textile industry effluents containing compounds like this compound. nih.govmdpi.com
Photocatalytic Degradation using Semiconductor Nanomaterials
Photocatalysis has emerged as a promising technology for the degradation of recalcitrant organic pollutants like this compound. This process utilizes semiconductor nanomaterials which, upon activation by light of sufficient energy, generate electron-hole pairs. These charge carriers initiate a series of redox reactions, ultimately producing highly reactive oxygen species (ROS) that can break down the complex dye molecules into simpler, less harmful substances.
Titanium Dioxide (TiO2) and its Modified Forms (e.g., Doped TiO2)
Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high stability, non-toxic nature, and cost-effectiveness. The photocatalytic activity of TiO2 for the degradation of reactive dyes is well-documented. acs.orgneptjournal.comresearchgate.net When TiO2 is irradiated with photons of energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind holes. These charge carriers can then react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are powerful oxidizing agents.
To enhance the photocatalytic efficiency of TiO2, particularly under visible light which constitutes a larger portion of the solar spectrum, various modifications have been explored. nih.gov Doping TiO2 with metal or non-metal elements can alter its electronic and optical properties. For instance, doping with nitrogen has been shown to reduce the band gap of TiO2, making it active under visible light and leading to the complete degradation of Reactive Red 4 in 60 minutes. mdpi.com Similarly, doping with iron has been investigated to improve the photocatalytic degradation of dyes. pnu.edu.ua The synergistic effect of combining TiO2 with other materials, such as chitosan, has also been shown to enhance the degradation of dyes like Reactive Red 2. acs.org
The table below summarizes findings on the photocatalytic degradation of reactive dyes using TiO2 and its modified forms.
| Catalyst | Target Dye | Light Source | Degradation Efficiency | Reference |
| TiO2/Xanthan Gum | Reactive Red | Solar Light | 92.5% in 120 min | mdpi.com |
| Chitosan/TiO2 Composite | Reactive Red 2 | UV Light | Enhanced degradation | acs.org |
| N-doped TiO2 | Reactive Red 4 | Visible Light | Complete degradation in 60 min | mdpi.com |
| Fe-doped TiO2 | Reactive Red 120 | Blue LEDs | 87% color removal in 5 hours | uniroma1.it |
Zinc Oxide (ZnO) and Noble Metal Decorated ZnO (e.g., Ag-ZnO)
Zinc oxide (ZnO) is another promising semiconductor photocatalyst with a wide band gap similar to TiO2. iwaponline.com It has been effectively used for the photocatalytic decolorization of reactive dyes. tsijournals.comresearchgate.net Studies have shown that under optimal conditions, such as a pH of 10 and a catalyst concentration of 2.5 g/L, 100% decolorization of Reactive Red 2 can be achieved in 30 minutes using ZnO under UV-A light. researchgate.net
To improve the photocatalytic performance of ZnO and extend its activity into the visible light spectrum, decoration with noble metals like silver (Ag) has been investigated. The deposition of Ag nanoparticles on the surface of ZnO can enhance charge separation by creating a Schottky barrier, thereby reducing the recombination of electron-hole pairs and increasing the quantum efficiency of the photocatalytic process. acs.orgresearchgate.net Ag-modified ZnO has demonstrated significantly enhanced degradation rates for reactive dyes under both UV and solar irradiation. acs.orgresearchgate.net For example, 5 wt% Ag-ZnO showed complete degradation of Reactive Red 141 under natural sunlight. researchgate.net Co-doping with metals like Zirconium (Zr) and Ag has also been shown to create highly efficient and reusable photocatalysts for the degradation of dyes like Reactive Red 120 under solar light. nih.govresearchgate.net
The table below presents research findings on the degradation of reactive dyes using ZnO and Ag-ZnO.
| Catalyst | Target Dye | Light Source | Key Findings | Reference |
| ZnO | Reactive Red 2 | UV-A Light | 100% decolorization in 30 min at pH 10 | researchgate.net |
| Ag-NPs/n-ZnO MRs | Methylene Blue | UV and Solar Light | 5.6 times faster degradation than bare ZnO under solar light | acs.org |
| 5Ag-ZnO | Reactive Red 141 | Natural Sunlight | Complete degradation | researchgate.net |
| 4 wt% Zr-codoped Ag-ZnO | Reactive Red 120 | Natural Sunlight | More efficient than single-doped and undoped catalysts | nih.gov |
Visible Light and Solar-Driven Photocatalysis
A significant limitation of wide-bandgap semiconductors like TiO2 and ZnO is their primary activation by UV light, which constitutes only a small fraction of the solar spectrum. mdpi.comnih.gov To harness the abundant visible light from the sun, considerable research has focused on developing visible-light-active photocatalysts. nih.gov This can be achieved by narrowing the band gap of the semiconductor through doping or by using sensitizers. nih.govajchem-a.com
For instance, modifying TiO2 with a xanthan gum composite allowed for 92.5% degradation of a reactive red dye under solar light. mdpi.com Similarly, Fe-doped titania has been investigated for the photocatalytic degradation of reactive dyes under visible light. uniroma1.it The use of noble metal-decorated ZnO, such as Ag-ZnO, has also proven effective for solar-driven photocatalysis, with studies showing complete degradation of reactive dyes under natural sunlight. researchgate.netnih.gov The ability to utilize solar energy makes photocatalysis a more sustainable and cost-effective technology for environmental remediation. jwent.netrsc.org
Quencher Studies for Reactive Species Identification
To understand the mechanism of photocatalytic degradation, it is crucial to identify the primary reactive species responsible for the oxidation of the dye molecules. tudublin.ieacs.org Quencher studies are commonly employed for this purpose. In these experiments, specific scavengers are introduced into the reaction mixture to quench or inhibit the activity of particular reactive species. thermofisher.comresearchgate.net By observing the effect of each scavenger on the degradation rate, the contribution of different species such as hydroxyl radicals (•OH), superoxide radicals (O2•−), and holes (h+) can be determined.
For example, in the electrochemical oxidation of Reactive Red 24, quencher studies revealed that the hydroxyl radical (•OH) was the dominant reactive species, contributing to 99.47% of the decolorization. researchgate.net Similarly, in the photodegradation of other dyes using Ag-ZnO, scavenger tests confirmed that superoxide radicals (•O2−) were the primary reactive species. mdpi.com
Electrochemical Oxidation (EO)
Electrochemical oxidation is another powerful AOP for the treatment of wastewater containing refractory organic pollutants. This method involves the generation of strong oxidizing agents, primarily hydroxyl radicals, at the surface of an anode when a current is applied.
Boron-Doped Diamond (BDD) Anodes
Among various anode materials, boron-doped diamond (BDD) electrodes have gained significant attention due to their exceptional properties, including a wide electrochemical potential window, high oxygen evolution overpotential, and excellent chemical and electrochemical stability. iwaponline.commdpi.com These characteristics make BDD anodes highly efficient in generating hydroxyl radicals, leading to the complete mineralization of organic pollutants. iwaponline.comhep.com.cn
The electrochemical oxidation of reactive dyes on BDD anodes has been shown to be highly effective. For instance, in the treatment of a red reactive azo dye, the use of a BDD anode in an electro-Fenton process resulted in 98% color removal and 96% COD removal. nih.gov In another study on the degradation of Reactive Red 24, the BDD anode demonstrated high efficiency, which was further enhanced by the presence of nitrate (B79036). researchgate.net The primary degradation mechanism involves the powerful hydroxyl radicals generated on the BDD surface. researchgate.net
The table below details findings on the electrochemical oxidation of reactive dyes using BDD anodes.
| Target Dye | Anode | Key Findings | Reference |
| Red Reactive Azo Dye | BDD | 98% color removal and 96% COD removal in electro-Fenton process | nih.gov |
| Reactive Red 24 | BDD | •OH identified as the main reactive species with a 99.47% contribution to decolorization | researchgate.net |
| Reactive Brilliant Orange X-GN | BDD | 100% color removal and 63.2% TOC removal after 3 hours | hep.com.cn |
Ozonation and Peroxide-Based Systems
Ozonation and peroxide-based advanced oxidation processes are effective methods for the degradation of recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive oxygen species.
Ozone (O₃) is a powerful oxidant that can directly react with the dye molecule or indirectly decompose to form hydroxyl radicals, which are even more reactive. sci-hub.se The efficiency of ozonation can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂), a process known as peroxone. H₂O₂ accelerates the decomposition of ozone into hydroxyl radicals. iwaponline.com
The combination of O₃ and H₂O₂ has been shown to be more effective than either treatment alone for the degradation of reactive dyes. acs.org The rate of ozone decomposition and hydroxyl radical formation is pH-dependent, with higher pH values generally favoring the indirect reaction pathway. iwaponline.com For example, in the treatment of a reactive red dye, the combination of O₃/H₂O₂/Fe³⁺ at pH 4 resulted in a 62% reduction in energy consumption compared to ozonation alone. nih.gov
Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to produce the sulfate (B86663) radical (SO₄•⁻), another powerful oxidizing species with a redox potential comparable to the hydroxyl radical. redox-tech.comresearchgate.net Activation of persulfate can be achieved through various methods, including heat, UV radiation, transition metals, and alkaline conditions. acs.orgresearchgate.net
Sonochemical Degradation (Ultrasonic Treatment)
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of microbubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of volatile compounds and the formation of reactive radicals (•OH and H•) from the sonolysis of water. biotechrep.ir
The degradation of reactive dyes by ultrasound can be enhanced by the addition of oxidants like hydrogen peroxide. researchgate.net The combination of ultrasound and H₂O₂ increases the production of hydroxyl radicals, leading to faster and more efficient degradation. researchgate.net The effectiveness of sonochemical degradation is influenced by factors such as ultrasonic frequency, power intensity, and the initial concentration of the pollutant. mdpi.com
Integrated Advanced Oxidation Processes (AOPs)
Integrating different AOPs can lead to synergistic effects, resulting in higher degradation efficiency and mineralization rates than individual processes. uab.cat Combining AOPs can enhance the generation of reactive oxygen species and overcome the limitations of single technologies. mdpi.com
Examples of integrated AOPs for dye degradation include:
Photo-Fenton: This process combines UV light, hydrogen peroxide, and iron salts to generate hydroxyl radicals. It has been shown to be effective for the decolorization and mineralization of reactive dyes. uab.cat
UV/O₃/H₂O₂: The combination of UV radiation, ozone, and hydrogen peroxide can significantly accelerate the degradation of organic pollutants by promoting the formation of hydroxyl radicals. ijersonline.org
Sonoelectrochemistry: This method combines ultrasound with an electrochemical process, where the physicochemical effects of ultrasound improve the electro-oxidation of the dye. biotechrep.ir
Catalytic Ozonation: The use of catalysts, such as metal oxides, can enhance the efficiency of ozonation by promoting the decomposition of ozone into reactive radicals. mdpi.com
These integrated systems offer promising solutions for the complete and cost-effective treatment of wastewater containing persistent dyes like this compound.
UV/Chlorine Oxidation
The UV/chlorine advanced oxidation process is an emerging and effective method for the degradation of azo dyes. nih.govjst.go.jp This process involves the photolysis of free chlorine by ultraviolet (UV) irradiation, which generates powerful radicals, primarily hydroxyl radicals (•OH) and chlorine radicals (Cl•). nih.govjst.go.jp These radicals are highly effective in breaking down the complex structure of dye molecules. nih.govsciengine.com
Research on the degradation of C.I. Reactive Red 2 (a similar azo dye) demonstrated that the combination of UV irradiation at 254 nm and free chlorine resulted in significantly higher removal rates of both the dye and its color compared to either UV or chlorination alone. nih.govsciengine.com Increasing the dosage of free chlorine was found to enhance the removal efficiency. nih.govsciengine.com Scavenging experiments confirmed that hydroxyl radicals play a crucial role in the degradation process. nih.govsciengine.com Interestingly, the presence of bicarbonate (HCO₃⁻) and chloride (Cl⁻) ions, which can sometimes inhibit radical-based reactions, did not hinder the removal of the dye in this system. sciengine.com In a study on Navy Blue 250 dye, it was noted that higher chlorine doses improved the removal of Reactive Red 2, with optimal decolorization occurring at a pH of 7. eeer.org The UV/Chlorine process was observed to effectively decompose the azo bonds in the reactive dye compound. eeer.org
The UV/chlorine process is considered more energy-efficient than other AOPs like UV/hydrogen peroxide and UV/persulfate. researchgate.net While there are concerns about the formation of disinfection byproducts from reactions with reactive chlorine species, studies in real water applications have shown that this process does not significantly increase their formation. researchgate.net Acidic conditions are generally favorable for the UV/chlorine process. researchgate.net
Fenton and Photo-Fenton Processes
Fenton and photo-Fenton processes are another set of powerful AOPs used for treating textile wastewater. researchgate.netarpnjournals.org These methods utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light, leading to even more efficient degradation. researchgate.netarpnjournals.org
A study on the degradation of Reactive Red 2 investigated the effects of initial dye concentration, the molar ratio of Fe²⁺ to H₂O₂, and reaction time. researchgate.net The results showed that the photo-Fenton process was significantly more effective than the Fenton process alone. arpnjournals.org With the Fenton process, a color degradation of 69% was achieved within 20 minutes for a 150 ppm solution of Reactive Red 2. researchgate.netarpnjournals.org In contrast, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes at a [Fe²⁺]/[H₂O₂] molar ratio of 1:80. researchgate.netarpnjournals.org Furthermore, a maximum Chemical Oxygen Demand (COD) degradation of 95% was reached within 10 minutes for a 150 ppm dye concentration. researchgate.netarpnjournals.org The optimal pH for this process was found to be 3. researchgate.netarpnjournals.org
The efficiency of the photo-Fenton process in degrading other reactive dyes has also been documented. For instance, in the treatment of Reactive Red dye, a batch process under optimal conditions (pH 3, 78 ppm H₂O₂, 90 min irradiation, 20 ppm Fe²⁺, and 60°C) resulted in complete removal of the organic contaminant. jeeng.netjeeng.net
Hybrid AOP-Biological Systems
While AOPs are highly effective, they can be energy-intensive and costly when used as a standalone treatment. iwaponline.com Hybrid systems that combine AOPs with biological treatment processes offer a more sustainable and economically viable solution for treating complex industrial effluents. mdpi.comresearchgate.netscispace.com In this configuration, AOPs serve as a pre-treatment step to break down recalcitrant pollutants like this compound into simpler, more biodegradable intermediates. iwaponline.commdpi.com This pre-treatment reduces the toxicity of the wastewater, making it more amenable to subsequent degradation by microorganisms in a biological treatment stage. iwaponline.commdpi.com
Biological Transformation Processes
Biological processes offer an eco-friendly and cost-effective alternative for the remediation of dye-contaminated wastewater. These methods utilize the metabolic capabilities of various microorganisms to break down and detoxify complex dye molecules.
Microbial Bioremediation by Diverse Microorganisms
A wide range of microorganisms, including bacteria and fungi, have been identified for their ability to decolorize and degrade azo dyes. These microbes produce enzymes that can cleave the azo bonds (–N=N–) that are characteristic of this class of dyes, leading to their breakdown.
Bacterial degradation of azo dyes is a promising bioremediation strategy. researchgate.net Several bacterial species have demonstrated the ability to decolorize and degrade reactive dyes.
Pseudomonas sp. : Various strains of Pseudomonas have been isolated and studied for their effectiveness in degrading reactive red dyes. One strain, designated as Pseudomonas sp. SUK1, was isolated from a local textile industry's waste disposal site and was found to decolorize Reactive Red 2 over a wide concentration range (up to 5 g/L) under static conditions at 30°C and a pH range of 6.2-7.5. nih.gov During the decolorization process, there was an induction in the activity of lignin (B12514952) peroxidase and azoreductase enzymes, indicating their role in the degradation. nih.gov The process resulted in a 52% reduction in COD within 24 hours, and the final product was identified as 2-naphthol. nih.gov Another study with Pseudomonas sp. MPS-2 showed its ability to degrade a C.I. Reactive Red dye, with the decolorization occurring under facultative anaerobic conditions through the action of an azoreductase. omicsonline.org
Lysinibacillus capsici : This bacterial species has also been identified as a potent agent for the bioremediation of azo dyes. wwjournal.ir A strain of Lysinibacillus capsici PB300(T), isolated from a dye-contaminated site, was found to effectively decolorize Reactive Red 120. researchgate.net Enzyme assays revealed that this bacterium utilizes laccase and manganese peroxidase for dye degradation. researchgate.net This strain also showed the potential to degrade other azo dyes, including Congo red and phenol (B47542) red. researchgate.net The immobilization of L. capsici on biocarriers like polyurethane foam has been shown to enhance the degradation of dyes like Congo red in moving bed bioreactors. wwjournal.ir
Fungi, particularly white-rot fungi, are highly effective in degrading a wide variety of synthetic dyes due to their powerful and non-specific extracellular ligninolytic enzyme systems. researchgate.netrroij.comrroij.com These enzymes, including laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP), are capable of breaking down the complex structures of azo dyes. rroij.comscielo.br
White-rot fungi can decolorize dyes through both adsorption to their mycelia and enzymatic degradation. researchgate.net The degradation process is often a secondary metabolic activity linked to their lignin-degrading capabilities. cdnsciencepub.com Fungal species such as Aspergillus flavus and Aspergillus niger have demonstrated the ability to completely decolorize various reactive and direct azo dyes within a few days under optimal conditions (30°C, pH 5). ijcmas.com The induction of biotransformation enzymes like lignin peroxidase and laccase confirms their role in the dye metabolism. ijcmas.com
The efficiency of fungal degradation is influenced by several factors, including pH, temperature, dye concentration, and the presence of carbon and nitrogen sources. nih.gov Most fungi prefer a slightly acidic to neutral pH and a temperature range of 25-35°C for optimal growth and enzyme activity. scielo.brnih.gov The decolorization efficiency can decrease at very high dye concentrations due to the toxic effects of the dye on the fungus. ijcmas.comnih.gov
Algal Biosorption and Biodegradation
The use of algae, both living and non-living biomass, presents a promising and environmentally friendly approach for the removal of textile dyes like this compound from aqueous solutions. This method relies on two primary mechanisms: biosorption, a surface-based physicochemical interaction, and biodegradation, an enzymatic process leading to the breakdown of the dye molecule.
Algal biomass serves as an effective biosorbent due to its specific surface properties and the presence of various functional groups. researchgate.net The process is influenced by several factors, including pH, temperature, initial dye concentration, and the physical characteristics of the algal biomass. For instance, studies on the biosorption of reactive red dyes by the alga Plocamium cartilagineum have shown that the highest adsorption rates occur at a low pH of 1. bioflux.com.ro The efficiency of biosorption is also dependent on the particle size of the algal biomass, with smaller particles providing a larger surface area for dye interaction, thus enhancing removal. bioflux.com.ro The mass of the biosorbent is another critical factor; an increase in algal mass generally leads to a higher percentage of dye removal. bioflux.com.ro
The biosorption capacity can be significant, with some algal species demonstrating high uptake values. For example, the biosorption capacity of Spirogyra sp. for certain reactive dyes has been reported to be substantial. researchgate.net Similarly, dried Chlorella vulgaris has been investigated for the removal of reactive dyes, with optimal conditions identified for pH, temperature, and initial dye concentration. researchgate.netyok.gov.tr The process of dye removal by algae can involve assimilative utilization of the chromophore for biomass production, conversion of the colored molecule into non-colored ones, and adsorption onto the algal surface. nih.gov
Beyond biosorption, algae also possess the capability for biodegradation of azo dyes. nih.gov This is attributed to the production of enzymes like azoreductase, which can break down the azo bonds that are characteristic of dyes like this compound. nih.govmdpi.com Algal species such as Chlorella and Oscillatoria have been shown to degrade azo dyes into aromatic amines, which can then be further broken down into simpler organic compounds. nih.gov This dual capability of biosorption and biodegradation makes algae a versatile tool in the remediation of dye-contaminated wastewater. nih.govnih.gov
Table 1: Algal Species and their Efficacy in Reactive Dye Removal
| Algal Species | Dye Type | Removal Mechanism | Key Findings |
| Plocamium cartilagineum | Reactive Red | Biosorption | Maximum adsorption at pH 1; smaller particle size enhances efficiency. bioflux.com.ro |
| Spirogyra sp. | Reactive Dyes | Biosorption | Demonstrates significant biosorption capacity. researchgate.net |
| Chlorella vulgaris | Reactive Red 120 | Biosorption | Optimum removal at pH 2, 25°C, with 0.05g biosorbent and 100 mg/L initial dye concentration. yok.gov.tr |
| Chlorella vulgaris | Remazol Red RR | Biosorption | Highest dye uptake at pH 2.0 and 25°C. researchgate.net |
| Chlorella and Oscillatoria | Azo Dyes | Biodegradation | Degrade azo dyes to aromatic amines and further to simpler compounds. nih.gov |
Enzymatic Mechanisms of Dye Degradation
The breakdown of complex dye molecules like this compound is often facilitated by specific enzymes produced by various microorganisms. These enzymes target particular chemical bonds within the dye structure, leading to its decolorization and degradation.
Azoreductase Activity and Azo Bond Cleavage
Azoreductases are key enzymes in the anaerobic degradation of azo dyes. nih.gov They catalyze the reductive cleavage of the azo bond (-N=N-), which is the primary chromophore in these dyes, resulting in the formation of colorless aromatic amines. mdpi.comfrontiersin.org This process requires electron donors such as NADH or NADPH. mdpi.comresearchgate.net The activity of azoreductase is a crucial first step in the biodegradation pathway of many azo dyes, as the resulting aromatic amines are often more amenable to subsequent aerobic degradation. researchgate.net Bacterial strains, including those from the genus Klebsiella and Bacillus, have been shown to produce azoreductases capable of degrading reactive dyes. researchgate.net The efficiency of this enzymatic cleavage can be quite high, leading to significant decolorization in a short period. researchgate.net
Biodegradation Pathways and Metabolite Identification (e.g., Aromatic Amines)
The biodegradation of this compound, like other azo dyes, proceeds through a series of steps, often involving both anaerobic and aerobic stages, leading to the formation of various intermediate metabolites. The initial and most critical step is the cleavage of the azo bond(s) by azoreductase enzymes, which results in the formation of aromatic amines. frontiersin.org These aromatic amines are typically colorless but can be toxic and carcinogenic. frontiersin.org
Following the initial reductive cleavage, the resulting aromatic amines can be further degraded, often under aerobic conditions. researchgate.net This subsequent degradation involves the opening of the aromatic rings by enzymes such as mono- and dioxygenases. nih.gov The complete mineralization of the dye results in the formation of simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts. nih.gov
The identification of metabolites formed during the degradation process is crucial for understanding the biodegradation pathway and assessing the detoxification of the dye. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this purpose. frontiersin.org For example, the degradation of similar reactive red dyes has been shown to produce various low molecular weight intermediates, including substituted anilines and naphthalenes. frontiersin.org The specific metabolites formed will depend on the structure of the parent dye molecule and the microorganisms and enzymes involved in the degradation process.
Bioreactor Design and Performance for this compound Treatment
The effective treatment of wastewater containing this compound on a larger scale relies on the design and operation of efficient bioreactors. Various bioreactor configurations have been developed and tested for the degradation of reactive dyes, each with its own advantages and operational parameters.
Anaerobic/Aerobic Sequential Bioreactors: This is a common and effective approach for the complete degradation of azo dyes. bioline.org.br An initial anaerobic stage facilitates the reductive cleavage of the azo bond by azoreductases, leading to decolorization. bioline.org.br The effluent from the anaerobic reactor, containing aromatic amines, is then passed to an aerobic reactor where these intermediates are further degraded. bioline.org.br Sequential Batch Reactors (SBRs) and a combination of an Anaerobic Baffled Reactor (ABR) followed by a Fixed Activated Sludge (FAS) reactor have been successfully used for treating reactive dyes. bioline.org.brmdpi.com
Membrane Bioreactors (MBRs): MBRs combine a biological treatment process with membrane filtration. mdpi.com They are known for producing high-quality effluent and can be used in both anaerobic and aerobic stages of treatment. mdpi.com MBRs have shown high efficiency in removing both color and Chemical Oxygen Demand (COD) from textile wastewater. mdpi.com
Packed Bed Bioreactors: In these reactors, microorganisms are immobilized on a support material, which can enhance their stability and performance. mdpi.com Materials like date pedicels have been used as a support and have shown good removal efficiencies for reactive dyes. mdpi.comresearchgate.net
Moving Bed Biofilm Reactors (MBBRs): MBBRs utilize plastic carriers that move freely in the reactor, providing a large surface area for biofilm growth. mdpi.com They have been used for the aerobic treatment of reactive dyes with high decolorization reported. mdpi.com
The performance of these bioreactors is influenced by factors such as hydraulic retention time (HRT), organic loading rate, dye concentration, and the specific microbial consortium present. bioline.org.br
Table 2: Bioreactor Performance for Reactive Dye Treatment
| Bioreactor Type | Dye(s) | Key Performance Metrics | Reference |
| Anaerobic Baffled Reactor (ABR) / Fixed Activated Sludge (FAS) | Reactive Red 2 | 89.5% color removal (anaerobic), 69% COD removal (aerobic) | bioline.org.br |
| Anaerobic Sequential Batch Reactor (An-SBR) and MBBR | Reactive Red, Reactive Black, Reactive Brown | 88% decolorization in 96 hours | mdpi.com |
| Packed Bed Bioreactor (immobilized Bacillus cohnii) | Reactive Red 120 | - | mdpi.com |
| Continuous Upflow Fixed Bed Bioreactor (date pedicels) | RB19 (a reactive dye) | 70% decolorization at a column height of 106.5 cm | mdpi.com |
Future Research Directions and Unaddressed Challenges in Reactive Red 242 Studies
Development of Highly Efficient and Sustainable Degradation Systems
Current research explores various methods for the degradation of Reactive Red 24, including electrochemical oxidation and biological treatments researchgate.netmdpi.com. While electrochemical oxidation using boron-doped diamond (BDD) anodes coupled with nitrate (B79036) has shown high decolorization efficiency, achieving 100% decolorization within 15 minutes under optimal conditions, the total organic carbon (TOC) removal was around 51.35% within 90 minutes, indicating incomplete mineralization researchgate.netresearchgate.net. Biological methods, such as those employing microbial consortia or specific enzymes like azoreductases, are promising due to their environmentally friendly nature and potential for cost-effectiveness mdpi.comnih.govnih.gov. However, challenges remain in achieving complete mineralization and dealing with the potentially toxic aromatic amine byproducts formed during anaerobic azo bond reduction mdpi.comnih.gov.
Future research should focus on developing integrated or novel degradation systems that can achieve high decolorization and mineralization rates. This could involve optimizing advanced oxidation processes (AOPs) like photocatalysis or sonochemistry, potentially in combination with biological methods, to enhance the breakdown of the dye and its intermediates into less harmful substances nih.govresearchgate.netacs.org. Research into novel catalysts and biocatalysts specifically tailored for the degradation of Reactive Red 24's complex structure is also crucial.
Interactive Table 1: Performance of an Electrochemical Oxidation System for Reactive Red 24 Degradation
| Parameter | Optimal Value | Decolorization Efficiency | TOC Removal Efficiency | Time for Decolorization | Time for TOC Removal |
| Current Density | 45 mA cm⁻² | 100% | 51.35% | 15 min | 90 min |
| Support Electrolyte (SO₄²⁻) | 100 mM | - | - | - | - |
| Nitrate (NO₃⁻) | 7 mM | - | - | - | - |
| Temperature | 60°C | - | - | - | - |
| pH | 5.88 | - | - | - | - |
| Initial RR24 Concentration | 100 mg L⁻¹ | - | - | - | - |
*Data derived from research on electrochemical oxidation using BDD anodes coupled with nitrate researchgate.netresearchgate.net.
Comprehensive Understanding of Multi-Pollutant Interactions in Complex Effluents
Textile wastewater is a complex mixture containing not only various dyes but also salts, heavy metals, and other organic chemicals nih.govmdpi.com. The presence of these co-pollutants can significantly impact the efficiency of Reactive Red 24 degradation processes. For instance, high salt concentrations, commonly found in reactive dyeing effluents, can affect microbial activity in biological treatments and influence the performance of electrochemical or adsorption-based methods mdpi.comwhiterose.ac.uk. Heavy metals can be toxic to microorganisms and may interfere with catalytic degradation processes.
Future research needs to move beyond studying Reactive Red 24 in isolation and investigate its interactions with other common pollutants in realistic textile effluent matrices. This requires developing analytical techniques to monitor the degradation of Reactive Red 24 and the formation and transformation of intermediates in complex mixtures. Studies on the synergistic or antagonistic effects of co-pollutants on different treatment technologies are essential for designing robust and effective wastewater treatment systems.
Integration of Computational Modeling with Experimental Research for Predictive Capabilities
Computational modeling, such as molecular docking and statistical physics models, has been used to study the interactions of dyes with biological molecules or adsorbents mdpi.comresearchgate.netumsystem.edu. These models can provide insights into binding mechanisms and predict adsorption capacities mdpi.com. However, the integration of computational modeling with experimental research for predicting the degradation pathways and kinetics of Reactive Red 24 under various treatment conditions is still an evolving area.
Future research should leverage advanced computational techniques, including density functional theory (DFT) and molecular dynamics simulations, to gain a deeper understanding of the degradation mechanisms of Reactive Red 24 by different methods umsystem.edudntb.gov.ua. Integrating these computational insights with experimental data can lead to the development of predictive models that can optimize treatment parameters, identify key intermediates, and assess the potential toxicity of degradation products. This integrated approach can significantly accelerate the development of more efficient degradation systems.
Scale-Up Considerations and Engineering Challenges for Practical Application
While laboratory-scale studies demonstrate the potential of various Reactive Red 24 degradation methods, scaling these technologies up for industrial application presents significant engineering challenges uclm.es. Factors such as reactor design, mass transfer limitations, energy consumption, and process control become critical at a larger scale. For example, maintaining uniform current density and mass transport in large-scale electrochemical reactors can be challenging uclm.es. Similarly, optimizing the performance of biological reactors for high-strength and variable textile effluents requires careful engineering design and operational strategies.
Future research must address the practical aspects of implementing Reactive Red 24 treatment technologies at an industrial scale. This includes developing cost-effective reactor designs, optimizing operational parameters for large volumes of wastewater, and evaluating the long-term stability and performance of the systems. Research into modular and decentralized treatment systems could also be valuable for addressing pollution from smaller textile units.
Exploration of Novel Synergistic Approaches for Enhanced Degradation and Resource Recovery
Synergistic approaches, combining different treatment methods, have shown promise in enhancing dye degradation researchgate.netacs.org. For instance, combining ultrasound with H₂O₂ has demonstrated improved decolorization efficiency for reactive dyes researchgate.net. Future research should explore novel synergistic combinations of biological, chemical, and physical methods for the treatment of Reactive Red 24. This could involve coupling microbial degradation with photocatalysis, adsorption, or electrochemical processes to achieve higher removal and mineralization rates.
Furthermore, there is a growing interest in integrating wastewater treatment with resource recovery. Textile effluent contains valuable resources such as water, energy, and potentially reusable chemicals whiterose.ac.uk. Future research should investigate approaches that not only degrade Reactive Red 24 but also facilitate the recovery of water for reuse or the generation of energy (e.g., through microbial fuel cells) nih.govmdpi.com. Exploring the potential for recovering valuable byproducts from the degradation process could also contribute to the economic sustainability of wastewater treatment.
Q & A
Q. What documentation standards ensure reproducibility in multi-institutional studies on this compound’s catalytic degradation?
- Methodological Answer : Adopt the MDAR (Materials, Design, Analysis, Reporting) checklist for detailed methods reporting. Include instrument calibration logs, raw spectra, and step-by-step synthesis protocols in supplementary files. Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
